nodP protein
Description
The nodP protein is a critical component of the sulfate-activation pathway in Rhizobium meliloti, a nitrogen-fixing symbiont that forms nodules on leguminous plants. NodP functions in conjunction with NodQ to form a multifunctional sulfate-activating complex (SAC). This complex catalyzes the sequential conversion of sulfate (SO₄²⁻) into 3'-phosphoadenosine 5'-phosphosulfate (PAPS), a high-energy sulfate donor essential for synthesizing sulfated Nod factors. These Nod factors are lipochitooligosaccharide signals that mediate host-specific symbiosis with plants like alfalfa .
The SAC activity of NodP and NodQ involves two enzymatic steps:
ATP sulfurylase activity: Converts ATP and SO₄²⁻ into adenosine 5'-phosphosulfate (APS).
APS kinase activity: Phosphorylates APS to generate PAPS .
Notably, the SAC complex in R. meliloti requires GTP for optimal activity, distinguishing it from analogous systems in other bacteria . Genetic studies reveal that nodP and nodQ exist in two copies (nodP1Q1 and nodP2Q2) on separate megaplasmids, with nodP1Q1 playing a more dominant role in symbiosis .
Properties
CAS No. |
125752-35-4 |
|---|---|
Molecular Formula |
C11H8FNOS |
Synonyms |
nodP protein |
Origin of Product |
United States |
Comparison with Similar Compounds
Sequence Homology and Structural Features
NodP and NodQ share homology with sulfate-activating proteins across bacterial species, but key differences exist:
| Protein System | Organism | Sequence Homology to NodP/Q | Key Structural Features |
|---|---|---|---|
| NodP-NodQ complex | Rhizobium meliloti | Self-homologous | GTP-binding motifs in NodQ; APS/PAPS synthesis |
| CysD-CysN-CysC system | Escherichia coli | 30–40% identity to NodQ | CysN (ATP sulfurylase), CysC (APS kinase) |
| NodP-Q homologs | Bacillus thuringiensis | Lower homology (20–25%) | Divergent regulatory domains; no GTP dependence |
- GTP-binding motifs: NodQ contains conserved regions homologous to E. coli CysN, including GTP-binding domains critical for SAC activity .
- Epitope similarity: NodQ shares epitopes with E. coli CysC, yet functional divergence is evident, as NodQ cannot fully complement CysC mutants without high expression levels .
Functional Similarities and Differences
Shared Functions :
- ATP sulfurylase and APS kinase activities: Both NodP-Q and E. coli CysD-CysN-CysC systems activate sulfate for cysteine biosynthesis .
- PAPS synthesis : PAPS is a universal sulfation cofactor in bacteria, plants, and mammals .
Divergent Roles :
- Symbiosis-specific PAPS channeling: In R. meliloti, PAPS is preferentially channeled to Nod factor sulfation rather than cysteine biosynthesis, unlike in E. coli .
- GTP dependence : SAC activity in R. meliloti requires GTP, whereas E. coli Cys system relies solely on ATP .
Enzymatic Activities and Metabolic Roles
| Metric | NodP-NodQ (R. meliloti) | CysD-CysN-CysC (E. coli) |
|---|---|---|
| Primary product | PAPS (no free APS) | APS and PAPS |
| Cofactor requirement | GTP + ATP | ATP only |
| Subcellular role | Nod factor sulfation | Cysteine biosynthesis |
- Product specificity : The R. meliloti SAC produces PAPS almost exclusively, whereas E. coli systems accumulate detectable APS .
- Kinetic efficiency: NodP-Q exhibits higher APS kinase activity compared to CysC, enabling rapid PAPS synthesis for symbiosis .
Genetic and Complementation Studies
- Complementation in E. coli: NodQ can partially rescue cysC (APS kinase) mutants but only when overexpressed, suggesting functional overlap but divergent regulation .
- Dual nodPQ copies in R. meliloti: nodP1Q1 (pSym-a plasmid): Essential for symbiosis; deletion causes severe nodulation defects. nodP2Q2 (pSym-b plasmid): Supports basal sulfate activation but is dispensable for symbiosis .
- Third locus (saa): Compensates for nodPQ deletions in R. meliloti, indicating metabolic redundancy .
Regulatory Mechanisms and Cofactor Requirements
- GTP activation: GTP enhances SAC activity in R. meliloti by stabilizing the NodP-Q complex, a feature absent in E. coli homologs .
- Metabolic channeling: PAPS is directly transferred to Nod factor sulfotransferases, minimizing intermediate release and optimizing efficiency .
Q & A
Basic Research Question
- ATP sulfurylase activity : Measure pyrophosphate release via colorimetric molybdate-based assays.
- APS kinase activity : Track PAPS formation using radiolabeled ³⁵S-sulfate and thin-layer chromatography.
- GTP dependency : Titrate GTP concentrations in reactions and monitor rate enhancements using stopped-flow spectroscopy .
What systems biology approaches are appropriate for modeling the metabolic flux through nodP-mediated pathways under symbiotic versus free-living conditions?
Advanced Research Question
Constraint-based metabolic modeling (e.g., flux balance analysis) integrated with transcriptomic data from bacteroids vs. free-living cultures identifies condition-specific pathway utilization. Isotope tracing (¹³C/¹⁵N-labeled sulfate) coupled with LC-MS quantifies metabolite flux. Dual RNA-seq of plant and bacteria during nodulation reveals cross-kingdom regulatory interplay .
How does GTP binding influence the kinetic parameters of the nodP-nodQ complex, and what experimental controls are required to confirm this regulation?
Basic Research Question
GTP increases Vmax of PAPS synthesis by stabilizing the nodP-nodQ complex. Experimental controls include:
- Using GTP analogs (e.g., GDPβS) to test specificity.
- Conducting GTPase assays to rule out hydrolysis-driven effects.
- Comparing kinetics in GTP-deficient mutants (e.g., nodQ G-domain deletions) .
What orthogonal validation methods are critical when using heterologous expression systems (e.g., E. coli) to study nodP function, given potential post-translational modification differences?
Advanced Research Question
- Activity validation : Compare enzymatic rates between native R. meliloti extracts and recombinant systems.
- Post-translational modification (PTM) analysis : Use mass spectrometry to detect phosphorylation or acetylation in native vs. heterologous contexts.
- Genetic complementation : Test if heterologously expressed nodP/nodQ restores symbiosis in R. meliloti mutants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
